molecular formula C39H51N11O6 B10779917 cyclo[2Nal-Pro-D-Tyr-Arg-Arg]

cyclo[2Nal-Pro-D-Tyr-Arg-Arg]

货号: B10779917
分子量: 769.9 g/mol
InChI 键: AVNDVFCGYOONJV-LUKCZKMGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cyclo[2Nal-Pro-D-Tyr-Arg-Arg] is a cyclic pentapeptide known for its potent antagonistic activity against the CXC chemokine receptor type 4 (CXCR4). This compound is part of a class of molecules that have shown significant potential in therapeutic applications, particularly in the treatment of diseases such as cancer and HIV .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of cyclo[2Nal-Pro-D-Tyr-Arg-Arg] involves a macrocyclization process. The key steps include the formation of an isosteric amidine substructure using nitrile oxide-mediated C-N bond formation . The process typically involves solid-phase peptide synthesis (SPPS) followed by cyclization under specific conditions to ensure the formation of the cyclic structure.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the SPPS process and cyclization steps to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) would be employed for purification.

化学反应分析

Types of Reactions: Cyclo[2Nal-Pro-D-Tyr-Arg-Arg] primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. The amidine and peptide bonds are particularly susceptible to nucleophilic attack.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include nitrile oxides for cyclization and various protecting groups during SPPS to ensure selective reactions .

Major Products Formed: The major product formed from the synthesis is the cyclic pentapeptide itself. Further modifications can lead to derivatives with altered binding affinities and biological activities.

科学研究应用

Medicinal Chemistry and Drug Development

Cyclic peptides like cyclo[2Nal-Pro-D-Tyr-Arg-Arg] serve as promising scaffolds for drug development due to their structural stability and biological activity. They are often designed to target specific receptors or pathways involved in disease processes.

Case Study: CXCR4 Targeting

  • Cyclo[2Nal-Pro-D-Tyr-Arg-Arg] has been investigated for its potential to inhibit the CXCR4 receptor, which is implicated in various cancers and inflammatory diseases. Research has shown that cyclic peptides can exhibit high affinity for CXCR4, making them suitable candidates for therapeutic agents aimed at tumor targeting and imaging .

Table 1: CXCR4 Binding Affinity of Cyclic Peptides

Peptide StructureBinding Affinity (nM)Reference
Cyclo[2Nal-Pro-D-Tyr-Arg-Arg]4.99 ± 0.72
CPCR4-25 ± 1
FC131<10

Cancer Imaging and Therapy

The application of cyclo[2Nal-Pro-D-Tyr-Arg-Arg] in cancer imaging is particularly noteworthy. Its ability to bind specifically to cancer cell receptors enables enhanced imaging techniques.

Case Study: PET Imaging

  • A study demonstrated that a derivative of cyclo[2Nal-Pro-D-Tyr-Arg-Arg] labeled with Gallium-68 showed excellent tumor accumulation and low uptake in non-tumor tissues. This specificity allows for high-contrast imaging in positron emission tomography (PET), facilitating better diagnosis and monitoring of cancer progression .

Drug Delivery Systems

Cyclic peptides have been explored as vehicles for drug delivery due to their ability to penetrate cellular membranes effectively.

Case Study: Cell-Penetrating Peptides

  • Research indicates that cyclization enhances the cellular uptake efficiency of peptides. Cyclo[2Nal-Pro-D-Tyr-Arg-Arg], as part of a larger class of cyclic cell-penetrating peptides, has shown improved delivery of therapeutic agents into mammalian cells, thus enhancing the efficacy of treatments against various diseases .

Table 2: Comparison of Cellular Uptake Efficiency

Peptide StructureUptake Efficiency (%)Reference
Cyclo[2Nal-Pro-D-Tyr-Arg-Arg]120%
CPP12100%

Potential in Novel Therapeutics

The versatility of cyclo[2Nal-Pro-D-Tyr-Arg-Arg] extends to its potential use in developing novel therapeutics targeting other pathways beyond CXCR4.

Ongoing Research Directions

  • Researchers are exploring modifications to enhance the pharmacokinetic properties and metabolic stability of this cyclic peptide. Such innovations could lead to more effective treatments with fewer side effects, particularly in the context of chronic diseases like cancer and autoimmune disorders .

作用机制

The compound exerts its effects by binding to the CXCR4 receptor, thereby inhibiting the interaction between CXCR4 and its natural ligand, stromal cell-derived factor 1 (SDF-1). This inhibition prevents the downstream signaling pathways that are involved in cell migration, proliferation, and survival . The molecular targets include the CXCR4 receptor and associated signaling molecules.

相似化合物的比较

Cyclo[2Nal-Pro-D-Tyr-Arg-Arg] is unique due to its specific cyclic structure and high affinity for CXCR4. Similar compounds include:

These compounds share the cyclic pentapeptide structure but differ in their amino acid composition and specific biological activities.

属性

分子式

C39H51N11O6

分子量

769.9 g/mol

IUPAC 名称

2-[3-[(3S,6S,9S,12R,15S)-6-[3-(diaminomethylideneamino)propyl]-12-[(4-hydroxyphenyl)methyl]-3-(naphthalen-2-ylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazabicyclo[13.3.0]octadecan-9-yl]propyl]guanidine

InChI

InChI=1S/C39H51N11O6/c40-38(41)44-17-3-8-28-33(52)46-29(9-4-18-45-39(42)43)34(53)49-31(22-24-11-14-25-6-1-2-7-26(25)20-24)37(56)50-19-5-10-32(50)36(55)48-30(35(54)47-28)21-23-12-15-27(51)16-13-23/h1-2,6-7,11-16,20,28-32,51H,3-5,8-10,17-19,21-22H2,(H,46,52)(H,47,54)(H,48,55)(H,49,53)(H4,40,41,44)(H4,42,43,45)/t28-,29-,30+,31-,32-/m0/s1

InChI 键

AVNDVFCGYOONJV-LUKCZKMGSA-N

手性 SMILES

C1C[C@H]2C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CCCN=C(N)N)CC5=CC=C(C=C5)O

规范 SMILES

C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CCCN=C(N)N)CC5=CC=C(C=C5)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。